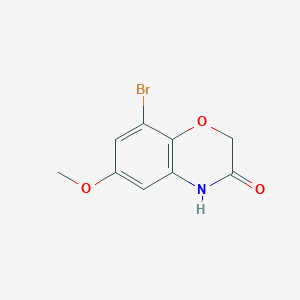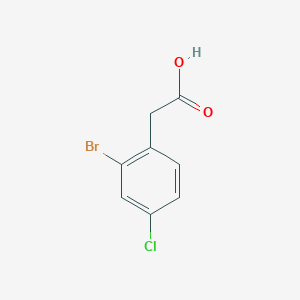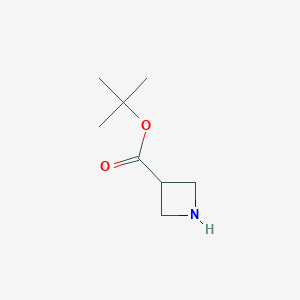
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 6th position, and a benzoxazinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted aniline derivative. For this compound, 4-bromo-2-methoxyaniline is used as the starting material.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazinone core. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzoxazinone core can be reduced to form benzoxazine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoxazinones with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Benzoxazine derivatives with reduced core structures.
科学研究应用
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Benzoxazine derivatives are explored for their use in the synthesis of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in modulating the compound’s biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine substituent, which may result in different biological activities and reactivity.
8-bromo-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
8-chloro-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a chlorine substituent instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and materials science applications.
属性
IUPAC Name |
8-bromo-6-methoxy-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-5-2-6(10)9-7(3-5)11-8(12)4-14-9/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXHXKKGIZMNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)


